8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
The introduction of a spiro center into a molecular structure has profound implications for its chemical and biological properties. The rigid, non-planar geometry of spirocycles can lead to a more precise orientation of functional groups in three-dimensional space. This is particularly advantageous in medicinal chemistry, where the interaction between a drug molecule and its biological target is highly dependent on their complementary shapes. By exploring novel regions of chemical space, spirocyclic scaffolds can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Their inherent structural novelty also makes them valuable in the development of new intellectual property.
Specific Focus on Dioxa-azaspiro[4.5]decane Structural Motifs
The dioxa-azaspiro[4.5]decane framework represents a specific type of spiroheterocycle containing a ten-membered bicyclic system with two oxygen atoms and one nitrogen atom. The "[4.5]" notation indicates that the spiro atom connects a five-membered ring and a six-membered ring. The numbering of the atoms in the spirocyclic system follows IUPAC nomenclature, which dictates the priority of the rings and the starting point for numbering. The precise arrangement of the oxygen and nitrogen atoms within this framework can vary, leading to different isomers with distinct properties. These structural motifs are of interest due to their potential to serve as scaffolds in the design of novel therapeutic agents.
While extensive research on the specific compound 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is not widely available in public literature, an understanding of its fundamental properties can be derived from its structural components.
Basic chemical data for this compound is available from chemical suppliers. guidechem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1553622-23-3 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Canonical SMILES | CC1COC2(CCOC2)CN1 |
| InChI Key | UTLVKPJGFWRXNX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 30.5 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Complexity | 151 |
| Heavy Atom Count | 11 |
Data sourced from Guidechem guidechem.com
While detailed research findings on the synthesis, reactivity, and biological activity of this compound are not readily found in the scientific literature, its structural motif is related to other azaspiro compounds that have been investigated for various applications. For instance, derivatives of 8-azaspiro[4.5]decane have been explored in the context of medicinal chemistry. The unique three-dimensional arrangement of the dioxa-azaspiro[4.5]decane core provides a rigid scaffold that can be functionalized to create libraries of compounds for screening against various biological targets. The specific placement of the methyl group at the 8-position would likely modulate the pharmacological profile compared to its unsubstituted parent compound.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO2/c1-7-4-11-8(5-9-7)2-3-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
UTLVKPJGFWRXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CCOC2)CN1 |
Origin of Product |
United States |
Advanced Reaction Chemistry and Transformations of 8 Methyl 2,6 Dioxa 9 Azaspiro 4.5 Decane
Reactivity Profile of the Spiro[4.5]decane Ring System
The reactivity of the 2,6-dioxa-9-azaspiro[4.5]decane scaffold is dictated by the interplay of its constituent functional groups: a spiroketal, a secondary amine, and the overarching stereoelectronic effects of the bicyclic system. The spiroketal moiety, formed by the anomeric carbon at the spirocenter, is flanked by two oxygen atoms, making it susceptible to acid-catalyzed hydrolysis. The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring imparts basicity and nucleophilicity to the molecule. The methyl group at the 8-position is expected to exert a minor steric and electronic influence on the reactivity of the adjacent nitrogen atom.
Nucleophilic Reaction Pathways
The primary site for nucleophilic attack on the 8-methyl-2,6-dioxa-9-azaspiro[4.5]decane scaffold is the nitrogen atom of the piperidine ring. As a secondary amine, it can react with a variety of electrophiles.
Table 1: Potential Nucleophilic Reactions at the Nitrogen Center
| Reaction Type | Electrophile | Potential Product |
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated quaternary ammonium (B1175870) salt |
| Acylation | Acyl chlorides (e.g., CH₃COCl) | N-acylated amide derivative |
| Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-sulfonylated sulfonamide derivative |
| Michael Addition | α,β-Unsaturated carbonyls | N-alkylated adduct |
These reactions are standard transformations for secondary amines and are expected to proceed under typical conditions. The presence of the spiroketal is unlikely to interfere significantly unless harsh acidic or basic conditions are employed that could lead to its decomposition.
Electrophilic Reaction Pathways
Direct electrophilic attack on the carbon framework of the this compound ring system is not a commonly observed reaction pathway under standard conditions. The molecule lacks electron-rich aromatic rings or activated double bonds that are susceptible to electrophilic substitution. The most likely site for electrophilic interaction, other than the nitrogen atom, would be the oxygen atoms of the spiroketal, particularly under acidic conditions, which would lead to protonation and potential ring-opening.
Oxidation Reactions
Specific oxidation reactions for this compound have not been documented. However, based on the functional groups present, several transformations can be predicted. The secondary amine is susceptible to oxidation.
Table 2: Potential Oxidation Products
| Oxidizing Agent | Potential Product |
| Mild oxidants (e.g., H₂O₂) | N-oxide derivative |
| Stronger oxidants | Potential for C-N bond cleavage or ring oxidation |
Oxidative cleavage of the spiroketal is also a possibility under harsh conditions, which would lead to the formation of a lactone or other degradation products. The specific outcome would be highly dependent on the oxidant and reaction conditions.
Reduction Reactions
The this compound scaffold is largely saturated and, therefore, generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). The spiroketal moiety can, in some cases, undergo reductive ring-opening with strong reducing agents like diisobutylaluminium hydride (DIBAL-H) or through acid-catalyzed reactions with silanes, which would result in a substituted piperidine with a hydroxyethoxy side chain. However, such reactivity is not universally applicable to all spiroketals and would require specific investigation for this system.
Substitution Reactions
Substitution reactions directly on the carbon framework of the saturated rings are generally not feasible without prior functionalization. The most probable substitution reactions involve the nitrogen atom, as detailed in the nucleophilic reaction pathways section. Nucleophilic substitution reactions where the oxygen atoms of the spiroketal act as leaving groups would require harsh acidic conditions to protonate the oxygen, making it a viable leaving group, and would likely lead to a complex mixture of products due to ring-opening and rearrangement.
Functionalization Strategies on the Dioxa-azaspiro[4.5]decane Scaffold
Given the reactivity profile discussed, the most straightforward strategy for the functionalization of this compound is through reactions involving the secondary amine. This provides a reliable handle to introduce a wide variety of substituents.
Table 3: Functionalization via N-Substitution
| Reagent Type | Introduced Functional Group |
| Alkylating agents | Diverse alkyl and aryl groups |
| Acylating agents | Amide functionalities |
| Sulfonylating agents | Sulfonamide linkages |
| Isocyanates/Isothiocyanates | Urea (B33335)/Thiourea (B124793) derivatives |
Functionalization of the carbon skeleton would likely require a more complex, multi-step synthetic approach. One hypothetical route could involve the protection of the nitrogen, followed by a selective oxidation of one of the C-H bonds adjacent to the spiroketal oxygen atoms to introduce a carbonyl group. This ketone could then serve as a handle for further modifications, such as aldol (B89426) condensations or Grignard reactions, before deprotection of the nitrogen. However, achieving such selectivity would be a significant synthetic challenge.
Derivatization at Nitrogen Centers
The secondary amine of the piperidine ring in this compound is a prime site for functionalization. Standard methodologies for the derivatization of secondary amines can be readily applied to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.
Common N-derivatization reactions include N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved through nucleophilic substitution with alkyl halides, often in the presence of a non-nucleophilic base to scavenge the resulting acid. researchgate.net Alternatively, reductive amination with aldehydes or ketones provides a versatile route to N-alkyl derivatives. researchgate.netresearchgate.netnih.gov
N-acylation is typically performed using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.orgreddit.com This reaction converts the basic piperidine nitrogen into a neutral amide functionality. For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. researchgate.netrsc.orgrsc.orgwikipedia.orgnih.gov
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I), K2CO3, CH3CN | N-Alkyl-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | N-Alkyl-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
| N-Acylation | Acyl chloride (e.g., CH3COCl), Et3N, CH2Cl2 | N-Acyl-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | N-Aryl-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
Substituent Introduction at Carbon Positions
Functionalization of the carbon skeleton of the piperidine ring, particularly at the positions alpha to the nitrogen (C10), offers another avenue for structural diversification. A powerful method to achieve this is through the formation of an iminium ion intermediate, which can then be trapped by a variety of nucleophiles.
The Polonovski reaction is a classic method for generating iminium ions from tertiary amine N-oxides. organicreactions.orgacs.org In the context of this compound, the N-oxide would first be formed by oxidation of the nitrogen atom. Subsequent treatment with an activating agent like trifluoroacetic anhydride (B1165640) would induce an elimination to form the endocyclic iminium ion. acs.org This reactive intermediate can then undergo addition by a range of carbon-based nucleophiles. acs.orgacs.org
Another approach involves the direct deprotonation of the α-carbon using a strong base, followed by quenching with an electrophile. However, the regioselectivity of this method can be challenging to control. More modern approaches, such as photoredox catalysis, have emerged for the α-C–H arylation of piperidines. nih.gov The Minisci reaction, a radical-based process, could also be envisioned for the introduction of alkyl groups onto the piperidine ring, although it is more commonly applied to N-heterocycles. wikipedia.org
| Reaction | Key Intermediate | Potential Nucleophiles/Electrophiles |
|---|---|---|
| Polonovski Reaction | Endocyclic Iminium Ion | Organometallic reagents (e.g., Grignards), cyanides, enolates |
| α-Deprotonation/Alkylation | α-Amino Carbanion | Alkyl halides, carbonyl compounds |
| Photoredox Catalyzed Arylation | α-Amino Radical | Electron-deficient cyano(hetero)arenes |
Mechanistic Elucidation of Chemical Transformations
Elucidation of Bond Formation and Cleavage Mechanisms
The chemical transformations of this compound are governed by the interplay of the piperidine and spiroketal moieties. The spiroketal is susceptible to acid-catalyzed hydrolysis, which proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a transient oxocarbenium ion. nih.gov This intermediate can then be trapped by water or other nucleophiles. The stability of the spiroketal is significantly influenced by the anomeric effect, which favors conformations where the axial C-O bond is anti-periplanar to a lone pair on the other oxygen atom. chemtube3d.comnih.govscripps.edunih.gov
In the context of the Polonovski reaction, the key mechanistic step is the E2-type elimination from the N-acyloxyammonium salt, which requires an anti-periplanar arrangement of the C-H bond to be broken and the N-O bond. acs.org The regioselectivity of this elimination is influenced by steric and electronic factors. acs.org
Spectroscopic and Structural Elucidation of 8 Methyl 2,6 Dioxa 9 Azaspiro 4.5 Decane and Its Derivatives
Solid-State Structure Determination via X-ray Crystallography:
Intermolecular Interactions and Crystal Packing Motifs:Without a determined crystal structure, analysis of intermolecular interactions is not feasible.
While information exists for related azaspiro[4.5]decane derivatives, the strict focus on 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane prevents the inclusion of data from these other compounds. The generation of a scientifically accurate article with detailed research findings is contingent on the availability of peer-reviewed scientific literature, which in this case, appears to be absent.
Chromatographic Purity and Separation Methods
The isolation and purification of spiroketal compounds, including N-substituted azaspirocycles like this compound, are critical steps to ensure the removal of reaction byproducts, unreacted starting materials, and stereoisomers. Chromatographic techniques are indispensable for achieving the high degree of purity required for subsequent spectroscopic analysis and biological evaluation. The selection of an appropriate chromatographic method depends on the polarity, stability, and scale of the purification required.
Column chromatography serves as a fundamental and widely used technique for the preparative scale purification of synthetic intermediates and final products in the synthesis of azaspiro[4.5]decane derivatives. The choice of stationary phase and mobile phase is tailored to the specific polarity of the target compound.
For the purification of moderately polar compounds such as spiro[piperidine] derivatives, alumina (B75360) (Al₂O₃) can be an effective stationary phase. clockss.org The basic nature of alumina can be advantageous for the purification of amines, preventing the peak tailing that can sometimes occur on acidic silica (B1680970) gel. A common approach involves loading the crude reaction mixture onto a packed column and eluting with a solvent system of increasing polarity.
A typical procedure might involve the use of a gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent to elute compounds based on their affinity for the stationary phase. For instance, a purification protocol for a related spiro[piperidine] derivative successfully utilized alumina as the stationary phase with ethyl acetate (B1210297) (AcOEt) as the eluent to isolate the target compound. clockss.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the purified product.
Table 1: Representative Column Chromatography Conditions for Purification of Azaspiro[4.5]decane Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase | Alumina (neutral, activity grade I) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate) |
| Elution Mode | Gradient |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining (e.g., potassium permanganate) |
| Application | Purification of crude reaction mixtures to isolate the target spiroketal amine. |
This table presents a representative method based on common practices for purifying similar piperidine-containing spiro-compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical assessment of purity and the preparative isolation of this compound and its derivatives. mdpi.com It offers superior resolution, speed, and sensitivity compared to standard column chromatography.
Analytical HPLC is primarily used to determine the purity of a sample and to identify the number of components in a mixture. Due to the basic nitrogen atom in the piperidine (B6355638) ring, azaspiro compounds can exhibit poor peak shape on standard silica-based columns. To overcome this, mobile phase modifiers are often employed. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), can significantly improve peak shape and prevent the compound from strongly interacting with the stationary phase. mdpi.com Conversely, acidic modifiers like trifluoroacetic acid (TFA) can be used to protonate the amine, which can also lead to improved chromatography. researchgate.net
The spirocyclic nature of this compound means that it can exist as different stereoisomers (enantiomers or diastereomers). The separation of these isomers is often a significant challenge and is crucial for understanding their distinct biological activities. Chiral HPLC, utilizing columns with a chiral stationary phase (CSP), is the most common method for separating enantiomers. mdpi.com Both normal-phase and reversed-phase HPLC can be employed for the separation of diastereomers, with the choice depending on the specific properties of the derivatives. researchgate.net
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of a specific compound. mdpi.com An analytical method is typically developed first and then scaled up for preparative purification. This technique is particularly valuable for separating closely related isomers or for obtaining highly pure samples for final analysis.
Table 2: Illustrative HPLC Conditions for Analysis of Azaspiro[4.5]decane Derivatives
| Parameter | Analytical Reversed-Phase | Chiral Separation (Normal Phase) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based, 250 mm x 4.6 mm) |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA | Hexane/Isopropanol (e.g., 90:10) + 0.1% Diethylamine |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 220 nm or Circular Dichroism (CD) |
| Purpose | Purity assessment | Separation of enantiomers/diastereomers |
This table provides hypothetical yet representative conditions based on established methods for analyzing basic nitrogen-containing heterocycles and chiral spiro compounds.
Conformational Analysis and Stereochemical Considerations
Conformational Preferences of the Dioxa-azaspiro[4.5]decane Ring System
Ring Puckering and Conformational Isomerism
Both the piperidine (B6355638) and 1,3-dioxane (B1201747) rings in saturated spiro[4.5]decane systems preferentially adopt chair conformations to minimize torsional and angle strain. This results in several possible conformational isomers depending on the orientation of the rings relative to each other. For the 2,6-dioxa-9-azaspiro[4.5]decane system, the piperidine ring is expected to exist in a chair conformation. Similarly, the 1,3-dioxane ring will also favor a chair conformation.
Due to the spiro fusion, the chair conformations of the two rings are interconnected. The substituents on each ring can be oriented in either axial or equatorial positions. The most stable conformation will be the one that minimizes unfavorable steric interactions. In the case of the parent 2,6-dioxa-9-azaspiro[4.5]decane, the lowest energy conformation would involve chair forms for both rings.
Influence of Spirocenter on Molecular Geometry
Chirality and Stereoisomerism in 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
The introduction of a methyl group at the C8 position of the piperidine ring introduces a chiral center, leading to the existence of stereoisomers.
Absolute Configuration Determination
The presence of a stereocenter at C8 means that this compound can exist as a pair of enantiomers, (R)-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane and (S)-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane. The absolute configuration of such chiral spirocyclic compounds can be determined experimentally. A common and definitive method is single-crystal X-ray crystallography. For instance, the absolute configuration of the related compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by this method. nih.gov Spectroscopic techniques such as vibrational circular dichroism (VCD) can also be employed to determine the absolute configuration in solution.
Dynamic Stereochemistry and Inversion Barriers
The stereochemistry of this compound is dynamic, involving two main conformational processes: ring inversion and nitrogen inversion.
Ring Inversion: Both the piperidine and 1,3-dioxane rings can undergo chair-to-chair interconversion. This process would invert the axial and equatorial positions of the substituents on each ring. The energy barrier for this process is influenced by the steric interactions in the transition states.
Nitrogen Inversion: The nitrogen atom in the piperidine ring can undergo pyramidal inversion, which would interconvert the axial and equatorial orientations of the lone pair and the substituent on the nitrogen (in this case, a hydrogen atom, assuming no further substitution).
For the N-methyl analogue, 9-methyl-2,6-dioxa-9-azaspiro[4.5]decane, the nitrogen inversion would interconvert the axial and equatorial positions of the methyl group. In related N-methylspiro[piperidine-2,2′-adamantane] systems, the activation energy for the interconversion of enantiomeric forms, which involves ring and/or nitrogen inversion, has been determined by dynamic NMR spectroscopy to be in the range of 14-16 kcal/mol. rsc.org It is expected that the inversion barriers in this compound would be of a similar magnitude.
Stereoelectronic Effects within the Spirocyclic Framework
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational preferences of the this compound system. The most significant of these is the anomeric effect within the 1,3-dioxane ring.
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C4 in a pyranose ring, and by extension, the carbons adjacent to the ring oxygens in a 1,3-dioxane) to occupy an axial position, which is counterintuitive to steric considerations. This is explained by a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen atom and the antibonding σ* orbital of the axial C-substituent bond.
Below is a table summarizing the key conformational and stereochemical features discussed:
| Feature | Description | Expected Characteristics for this compound |
| Ring Conformation | The preferred three-dimensional shape of the constituent rings. | Both the piperidine and 1,3-dioxane rings are expected to adopt chair conformations. |
| Chirality | The property of a molecule being non-superimposable on its mirror image. | The presence of a methyl group at C8 creates a chiral center, leading to (R) and (S) enantiomers. |
| Dynamic Processes | The conformational changes the molecule undergoes at room temperature. | Ring inversion (chair-to-chair) and nitrogen inversion are expected dynamic processes. |
| Stereoelectronic Effects | The influence of orbital interactions on conformational stability. | The anomeric effect within the 1,3-dioxane ring will play a significant role in determining the most stable conformation. |
Theoretical Investigations and Computational Chemistry
Quantum Chemical Modeling of Molecular Properties
Quantum chemical modeling provides fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these properties with high accuracy, offering a microscopic view that is often inaccessible through experimental means alone.
Electronic Structure and Charge Distribution Analysis
A detailed analysis of the electronic structure of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane would reveal the distribution of electrons throughout the molecule. This is critical for understanding its reactivity, intermolecular interactions, and spectroscopic properties. Key parameters derived from such an analysis include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.
The MEP map would highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. The oxygen and nitrogen atoms are expected to be regions of high electron density, making them key sites for hydrogen bonding. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Interactive Data Table: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | 2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability |
| Dipole Moment | 2.3 D | Measures overall polarity |
| Molecular Electrostatic Potential | -45 to +30 kcal/mol | Predicts sites for non-covalent interactions |
Note: These values are illustrative and not based on actual calculations for this specific molecule.
Energy Landscape and Stability of Conformers
The spirocyclic core of this compound imparts significant conformational rigidity, yet allows for various spatial arrangements of its constituent rings and substituents. nih.gov A comprehensive conformational analysis is essential to identify the most stable, low-energy conformers that are likely to exist under physiological conditions.
Computational methods can be used to explore the potential energy surface of the molecule. This involves systematically rotating bonds and calculating the energy of each resulting conformation. Such studies on similar spirocyclic systems have shown the importance of considering different chair, boat, and twist-boat conformations of the six-membered ring. nih.gov The population distribution of these conformers can then be calculated based on their relative energies, providing a weighted average of molecular properties that would be observed experimentally. nih.gov
Interactive Data Table: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | Chair (equatorial methyl) | 0.00 | 75.2 |
| 2 | Chair (axial methyl) | 1.80 | 4.1 |
| 3 | Twist-Boat | 3.50 | 0.2 |
| 4 | Boat | 5.20 | < 0.1 |
Note: These values are illustrative examples of what a conformational analysis might yield and are not actual calculated data.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or nucleic acid. nih.gov
Ligand-Target Binding Site Analysis
While no specific molecular docking studies have been published for this compound itself, its structural motifs are present in compounds designed for various biological targets. For instance, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for sigma-1 receptors, which are implicated in various central nervous system disorders and cancer. acs.orgnih.govresearchgate.net Similarly, 8-azaspiro[4.5]decane-7,9-dione derivatives have been investigated as 5-HT1A receptor ligands. nih.gov
A docking study involving this compound would begin by identifying the binding pocket of a target protein. The compound would then be placed in this site in numerous possible orientations and conformations. A scoring function would estimate the binding affinity for each pose, predicting the most likely binding mode. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.
Predictive Modeling of Structural Interactions
Beyond single-pose docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic model of the ligand-target interactions over time. An MD simulation would treat the atoms as moving particles and calculate their trajectories, offering insights into the stability of the binding pose and the conformational changes that might occur in both the ligand and the protein upon binding.
These predictive models are crucial for structure-activity relationship (SAR) studies. By understanding how the spirocyclic scaffold and its substituents interact with the target, researchers can rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov The rigid spirocyclic core can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. nih.gov
Advanced Computational Approaches for Spirocyclic Systems
The growing interest in spirocycles for drug discovery has spurred the development and application of advanced computational methods. nih.govnih.gov Given their distinct three-dimensionality, spirocyclic compounds populate a unique region of chemical space. Computational approaches are essential for systematically exploring this space to identify novel scaffolds with high potential for pharmaceutical research. nih.gov
Modern computational chemistry workflows are often integrated with artificial intelligence (AI) and machine learning (ML) to accelerate the discovery process. spirochem.com Large datasets of spirocyclic compounds and their biological activities can be used to train ML models that can predict the properties of new, untested molecules. This allows for the rapid virtual screening of vast chemical libraries, prioritizing the synthesis and testing of the most promising candidates.
Furthermore, computational techniques are being used to design novel synthetic routes to complex spirocyclic systems. rsc.org By modeling reaction mechanisms and predicting outcomes, chemists can devise more efficient and sustainable synthetic strategies. These advanced computational tools are transforming the way spirocyclic systems are designed, synthesized, and evaluated, paving the way for the next generation of innovative therapeutics and materials.
Density Functional Theory (DFT) Calculations
No specific studies utilizing Density Functional Theory to analyze the electronic structure, geometry, or reactivity of this compound have been identified in the public domain. Such calculations would typically provide insights into molecular orbitals, electrostatic potential, and vibrational frequencies, which are fundamental to understanding the compound's chemical behavior.
Molecular Dynamics Simulations
There are no available records of Molecular Dynamics simulations being performed on this compound. These computational methods are used to study the physical movements of atoms and molecules over time, offering a view of the conformational dynamics, interactions with solvents, and thermodynamic properties of the compound.
Advanced Applications and Roles As Chemical Building Blocks
Utility in Complex Molecule Synthesis
Spirocyclic frameworks are integral to the structure of numerous natural products and pharmacologically active molecules. Their rigid conformation can impart desirable properties such as receptor binding affinity and metabolic stability.
Precursor in Multi-step Organic Synthesis
While specific multi-step syntheses originating from 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane are not documented, its structure suggests it could serve as a valuable starting material. The presence of dioxa and aza functionalities offers multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.
Chiral Auxiliary in Asymmetric Transformations
The inherent chirality of many spiro compounds makes them excellent candidates for use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Although there is no specific evidence of this compound being used as a chiral auxiliary, its rigid spirocyclic framework could, in principle, provide the necessary steric hindrance to direct the formation of a specific stereoisomer.
Applications in Materials Science
The photophysical and electronic properties of organic molecules are central to their application in materials science. Spiro compounds have been investigated for their potential in various advanced materials.
Integration into Fluorescent Dye Systems
The incorporation of spirocyclic units into fluorescent dyes can enhance their quantum yield and photostability. The rigid structure can minimize non-radiative decay pathways, leading to brighter and more robust fluorescent materials. There are currently no published studies detailing the integration of this compound into fluorescent dye systems.
Components in Organic Light-Emitting Diodes (OLEDs)
Spiro-configured molecules are widely used in the charge-transporting and host layers of OLEDs. Their amorphous nature and high glass transition temperatures contribute to the morphological stability and longevity of the devices. The potential for this compound to be utilized in OLEDs remains a subject for future investigation.
Catalytic Functions
The well-defined three-dimensional structure of spiro compounds can also be exploited in the design of catalysts. The spiro framework can create a specific chiral environment around a metal center, enabling enantioselective catalysis. At present, there is no information available on the catalytic functions of this compound.
Development of Spirocyclic Organocatalysts
Organocatalysis has become a powerful tool in modern organic synthesis, offering an alternative to traditional metal-based catalysts. Chiral spirocyclic structures are particularly valued for their rigid frameworks, which can create well-defined chiral environments for asymmetric transformations. The development of novel organocatalysts from spirocyclic scaffolds is an active area of research. rsc.orgacs.org
The structural framework of this compound, containing a secondary amine, provides a key functional group that can be readily modified to introduce catalytically active moieties. For instance, the nitrogen atom can be functionalized to create derivatives such as thioureas, squaramides, or other hydrogen-bonding motifs that are known to be effective in activating substrates in a stereoselective manner. researchgate.net The inherent chirality of substituted spirocyclic systems can be exploited to induce asymmetry in a wide range of chemical reactions.
Table 1: Potential Organocatalytic Applications of Spirocyclic Scaffolds
| Reaction Type | Catalyst Motif | Potential Role of Spirocyclic Scaffold |
|---|---|---|
| Michael Addition | Proline or thiourea (B124793) derivatives | Enantioselective carbon-carbon bond formation |
| Aldol (B89426) Reaction | Chiral amines or diamines | Stereocontrolled synthesis of β-hydroxy carbonyls |
| Diels-Alder Reaction | Brønsted or Lewis acid activation | Asymmetric cycloaddition reactions |
The synthesis of spirocyclic organocatalysts often involves multi-step sequences to build the desired catalytic functionality around the core spiro-architecture. eurekaselect.com The rigid conformation of the spiro[4.5]decane system can restrict the rotational freedom of the catalytic groups, leading to higher levels of stereocontrol in the catalyzed reactions.
Intermediates in Pharmaceutical Research
Spirocyclic scaffolds are increasingly being incorporated into drug candidates due to their ability to provide novel three-dimensional exit vectors for substituents, which can improve binding affinity and selectivity for biological targets. rsc.org The structural complexity and rigidity of spirocycles make them attractive cores for the design of new therapeutic agents.
The this compound core can serve as a versatile scaffold for chemical diversification in drug discovery. The secondary amine provides a convenient handle for the attachment of various side chains and functional groups through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the spirocyclic core to optimize interactions with a specific biological target.
The synthesis of libraries of bioactive molecules is a cornerstone of drug discovery. Small, rigid building blocks like this compound are valuable starting materials for the construction of such libraries. The defined stereochemistry of the spiro center can be leveraged to produce compounds with specific spatial arrangements of functional groups, which is crucial for achieving high-potency and selective biological activity.
Derivatives of related oxa-azaspiro[4.5]decanes have been investigated for their potential as bioactive agents. researchgate.net For example, spirocyclic compounds have been explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The incorporation of the this compound motif into larger molecules can impart favorable properties such as improved cell permeability and metabolic stability.
Table 2: Examples of Bioactive Molecules Incorporating Spirocyclic Scaffolds
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| Spiro-oxindoles | MDM2-p53 interaction | Oncology |
| Azaspiro[4.5]decane derivatives | Sigma-1 receptor | Neurology |
The strategic use of spirocyclic building blocks like this compound in the synthesis of compound libraries can accelerate the discovery of new drug candidates with novel mechanisms of action and improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, 2-oxa-spiro[3.4]octane-1,3-dione can react with substituted benzothiazol-2-yl amines under reflux in ethanol, followed by purification via recrystallization. Critical parameters include stoichiometric control of electron-withdrawing groups (e.g., phenyl, O, N) to stabilize intermediates and prevent side reactions. Reaction progress should be monitored via TLC, and yields optimized by adjusting solvent polarity (e.g., ethanol vs. acetonitrile) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
-
Melting Point (m.p.) : Used to assess purity.
-
Elemental Analysis : Confirms C, H, N composition (e.g., deviations >0.3% indicate impurities) .
-
IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzylic C-H at ~2900 cm⁻¹ with redshift due to electron-withdrawing substituents) .
-
UV-Vis Spectroscopy : Detects conjugation (e.g., λmax shifts for benzothiazole derivatives) .
-
NMR : ¹H-¹H COSY and HSQC/HMBC experiments resolve spirocyclic connectivity and confirm stereochemistry .
Technique Key Observations (Example) Reference IR C-H (benzylic) at 2900 cm⁻¹ UV-Vis λmax = 320 nm (benzothiazole moiety) ¹³C NMR Spiro carbon at ~100 ppm
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use nitrile gloves inspected for integrity, chemical-resistant lab coats, and fume hoods. Avoid skin contact due to potential irritancy; dispose of contaminated PPE as hazardous waste. Store at +4°C in airtight containers to prevent degradation. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected coupling constants or chemical shifts) often arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to detect conformational exchange. For ambiguous HMBC correlations, validate through X-ray crystallography (SHELX programs are robust for small-molecule refinement) . Comparative analysis with reference impurities (e.g., 8-azaspiro[4.5]decane derivatives) can clarify discrepancies .
Q. What strategies are effective for impurity profiling in synthetic batches?
- Methodological Answer : Employ HPLC with UV/Vis detection (≥95% purity threshold) and spike-in experiments using certified reference materials (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, CAS 21098-11-3). Quantify impurities via calibration curves and validate methods per ICH Q3A guidelines. For trace unknowns, LC-MS/MS with ESI+ ionization provides structural clues .
Q. How can computational modeling optimize structure-activity relationships (SAR) for pharmacological applications?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to RIPK1 kinase domain. Compare interaction energies of 8-methyl derivatives with phenyl/benzyl analogs to identify substituent effects on necroptosis inhibition. MD simulations (100 ns) assess stability of ligand-protein complexes. Validate predictions with in vitro kinase assays (IC50) and SPR binding kinetics .
Q. What metabolic pathways and transport mechanisms influence the compound’s bioavailability?
- Methodological Answer : Cytochrome P450 (CYP3A4/2D6) likely mediates hepatic metabolism. Use hepatocyte incubation studies with CYP inhibitors (e.g., ketoconazole) to identify major metabolites. Assess cellular uptake via Caco-2 monolayers; logP (~2.5) suggests moderate permeability. LC-MS quantifies parent compound and metabolites in plasma/bile .
Q. How can reaction conditions be optimized to enhance spirocyclic ring formation?
- Methodological Answer : Screen catalysts (e.g., Au(I)/Ag(I) for azaspiro synthesis) and solvents (DMF improves cyclization vs. THF). Kinetic studies at varying temperatures (25–80°C) identify optimal activation energy. Use high-throughput microreactors to test stoichiometric ratios (amine:carbonyl = 1:1.2 minimizes dimerization). Monitor by in-situ FTIR for real-time carbonyl consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
